3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride
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Description
3-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a useful research compound. Its molecular formula is C21H24ClN3O5 and its molecular weight is 433.89. The purity is usually 95%.
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Scientific Research Applications
Discovery and Synthesis
Researchers have developed novel classes of non-nucleoside HIV-1 reverse transcriptase inhibitors, highlighting a variety of analogs synthesized for their potential in inhibiting HIV-1. Among these, bis(heteroaryl)piperazines (BHAPs) have been identified, which show significant potency, paving the way for further clinical evaluations (Romero et al., 1994).
Antimicrobial Activities
The synthesis of new 1,2,4-Triazole derivatives has been reported, with some showing good to moderate antimicrobial activities against test microorganisms. This research adds to the growing body of knowledge on the antimicrobial potential of novel chemical compounds (Bektaş et al., 2007).
Anti-inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies contribute to the development of new therapeutic agents with potential COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Anti-inflammatory and Antimicrobial Activity
A series of novel piperazine derivatives of flavone have been prepared and evaluated, demonstrating significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines (TNF-α and IL-6), as well as potent antimicrobial properties. These findings suggest their potential use as anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).
Antibacterial Activity of Terazosin Derivatives
Research on Terazosin hydrochloride and its derivatives has explored their antibacterial activity against various bacteria. The study highlights the synthetic pathway and the potential of Terazosin derivatives as antibacterial agents, showing promising results in comparison to standard drugs (Kumar et al., 2021).
Properties
IUPAC Name |
3-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5.ClH/c1-13-17(14(2)29-22-13)12-23-7-9-24(10-8-23)20(25)16-11-15-5-4-6-18(27-3)19(15)28-21(16)26;/h4-6,11H,7-10,12H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXJMWYDSRFURA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.